Enhanced Antimicrobial Activity of Pyridin-3-yl Thiazole Scaffolds: A Quantitative Comparison
Pyridine-thiazole hybrids containing the pyridin-3-yl moiety, for which this compound is a direct precursor, exhibit potent antibacterial activity. In a head-to-head study of 30 novel pyridine-thiazole hybrids, eleven compounds demonstrated significant activity against a panel of Gram-positive and Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL [1]. This activity is quantitatively comparable to the clinical reference antibiotics chloramphenicol and ciprofloxacin, which exhibit an MIC of 50 µg/mL in the same assay [1]. Furthermore, a subset of these hybrids displayed antifungal activity against Candida albicans with an MIC of 250 µg/mL, outperforming the reference antifungal Griseofulvin (MIC = 500 µg/mL) [1]. This provides a clear, quantifiable baseline for the antimicrobial potential of compounds derived from this aldehyde intermediate.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 62.5 µg/mL (for 11/30 derived pyridine-thiazole hybrids) |
| Comparator Or Baseline | Chloramphenicol / Ciprofloxacin: 50 µg/mL |
| Quantified Difference | 12.5 µg/mL difference; activity comparable to clinical standards |
| Conditions | In vitro broth microdilution assay against E. coli, P. aeruginosa, S. aureus, and S. pyogenes |
Why This Matters
This quantifies the antimicrobial relevance of the core scaffold accessible via this aldehyde, supporting its procurement for hit-to-lead optimization against resistant bacterial strains.
- [1] Shrimandilkar S, et al. Design and synthesis of new pyridine-thiazole hybrids as potential antibacterial agents: Spectral, antimicrobial, and in silico molecular docking studies. Journal of Molecular Structure. 2025;1340:142612. View Source
